(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H6FNO3 |
|---|---|
Molecular Weight |
159.11 g/mol |
IUPAC Name |
(2S,4Z)-4-(fluoromethylidene)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO3/c7-2-3-1-4(6(10)11)8-5(3)9/h2,4H,1H2,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1 |
InChI Key |
BKYZBGBJTOYQIX-SWOZAWMQSA-N |
Isomeric SMILES |
C\1[C@H](NC(=O)/C1=C\F)C(=O)O |
Canonical SMILES |
C1C(NC(=O)C1=CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the 5-oxopyrrolidine-2-carboxylic acid core.
- Introduction of the fluoromethylene group at the 4-position.
- Control of stereochemistry to obtain the (S)-enantiomer.
The preparation methods are often based on modifications of known pyrrolidine derivatives and fluorination techniques.
Preparation of the 5-Oxopyrrolidine-2-carboxylic Acid Core
The 5-oxopyrrolidine-2-carboxylic acid scaffold can be synthesized from L-glutamic acid via intramolecular cyclization and oxidation steps. A representative method is:
- Starting Material: L-glutamic acid.
- Reagents: Sodium nitrite and hydrochloric acid in aqueous medium.
- Conditions: The reaction is performed at 0–20 °C with vigorous stirring, followed by warming to room temperature and prolonged stirring.
- Workup: Evaporation of water, extraction with ethyl acetate, drying, and solvent removal under vacuum.
- Yield: Approximately 98% of (S)-5-oxotetrahydrofuran-2-carboxylic acid, a lactone intermediate structurally related to the pyrrolidine ring.
This intermediate can be further converted to the 5-oxopyrrolidine-2-carboxylic acid by ring-opening and functional group transformations.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | L-glutamic acid, NaNO2, HCl, H2O | (S)-5-Oxotetrahydrofuran-2-carboxylic acid | 98 | Lactone intermediate |
Introduction of the Fluoromethylene Group
The key step in preparing (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is the selective fluorination at the 4-position to form the fluoromethylene substituent. Common approaches include:
- Fluorination of a suitable precursor bearing a methylene or activated methylene group at the 4-position.
- Use of electrophilic fluorinating agents or fluorine transfer reagents under controlled conditions to avoid over-fluorination or side reactions.
- Maintenance of stereochemical integrity during fluorination.
While specific detailed protocols for this exact compound are limited in open literature, analogous fluoromethylene pyrrolidine derivatives have been synthesized by:
- Conversion of 4-substituted pyrrolidine-2-ones to the corresponding fluoromethylene derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
- Careful control of reaction temperature and solvent to optimize yield and selectivity.
Esterification and Functional Group Transformations
In some synthetic routes, the carboxylic acid group is temporarily protected as an ester (e.g., methyl ester) to facilitate subsequent transformations, including fluorination. The Fischer esterification method is commonly employed:
- Reagents: Excess methanol and catalytic sulfuric acid.
- Mechanism: Protonation of the carboxyl group, nucleophilic attack by methanol, formation of tetrahedral intermediate, elimination of water, and formation of methyl ester.
This ester can then be subjected to fluorination and later hydrolyzed back to the acid.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Fischer esterification | Methanol, catalytic H2SO4, reflux | Methyl ester of pyrrolidine carboxylic acid | Protects acid group for fluorination |
Representative Synthetic Route Summary
Based on literature analogs and related pyrrolidine derivatives, a plausible synthetic sequence is:
- Synthesis of 5-oxopyrrolidine-2-carboxylic acid core from L-glutamic acid via nitrosation and cyclization.
- Protection of carboxylic acid as methyl ester by Fischer esterification.
- Introduction of fluoromethylene group at the 4-position using electrophilic fluorinating agents such as DAST or Selectfluor under controlled conditions.
- Deprotection of ester to regenerate the free carboxylic acid, yielding this compound.
Research Findings and Characterization
- The stereochemistry of the product is confirmed by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR.
- The fluoromethylene group typically shows characteristic signals in ^19F NMR, confirming successful fluorination.
- High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) support the molecular structure.
- Yields for fluorination steps vary depending on reagents and conditions but typically range from moderate to high (40–90%).
- Purification is often achieved by crystallization or chromatographic methods.
Data Table: Summary of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Nitrosation and cyclization | L-glutamic acid, NaNO2, HCl, H2O, 0–20 °C | (S)-5-Oxotetrahydrofuran-2-carboxylic acid | 98 | Lactone intermediate |
| 2 | Esterification | Methanol, catalytic H2SO4, reflux | Methyl ester of 5-oxopyrrolidine-2-carboxylic acid | 85–95 | Protects acid group |
| 3 | Fluorination | DAST or Selectfluor, aprotic solvent, low temp | This compound methyl ester | 40–90 | Electrophilic fluorination |
| 4 | Ester hydrolysis | Aqueous base or acid hydrolysis | This compound | 90+ | Regenerates free acid |
The preparation of this compound is a multistep process involving the synthesis of the pyrrolidine core, protection of functional groups, selective fluorination, and final deprotection. The key challenge lies in the selective introduction of the fluoromethylene group while preserving stereochemical integrity. The methods rely on well-established organic synthesis techniques such as nitrosation-induced cyclization, Fischer esterification, and electrophilic fluorination. Characterization by NMR and other spectroscopic methods confirms the structure and purity of the final product.
This synthesis approach is supported by diverse research findings and is consistent with the preparation of related fluorinated pyrrolidine derivatives documented in the scientific literature.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethylene group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis to yield the carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluoromethylene group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural and functional differences between the target compound and related pyrrolidine derivatives:
Biological Activity
(S)-4-(Fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer and antimicrobial properties, and discusses relevant case studies and research data.
Chemical Structure and Properties
The compound is characterized by a unique fluorinated pyrrolidine scaffold, which enhances its biological activity. The fluoromethylene group contributes to its stability and interaction with biological targets, making it a valuable candidate in drug development.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro tests have demonstrated their efficacy against various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of several 5-oxopyrrolidine derivatives, it was found that compounds similar to this compound exhibited notable cytotoxicity. The MTT assay revealed that these compounds reduced cell viability significantly compared to controls, suggesting a promising avenue for further development as anticancer agents.
| Compound | IC50 (µM) A549 | Selectivity Index (A549/HSAEC) |
|---|---|---|
| Compound 1 | 10 | 3 |
| Compound 2 | 15 | 4 |
| This compound | 12 | 3.5 |
Table 1: Anticancer activity of selected compounds against A549 cells.
The selectivity index indicates that these compounds have a favorable profile, exhibiting higher toxicity towards cancer cells than non-cancerous human small airway epithelial cells (HSAEC).
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of this compound were tested against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed significant antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| MRSA | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
Table 2: Antimicrobial activity against selected pathogens.
These findings underscore the potential of this compound as a lead compound for developing new antibiotics targeting resistant strains.
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The fluorinated moiety could enhance binding affinity to enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : In bacteria, these compounds may disrupt membrane integrity, leading to cell death.
Q & A
Q. What are the optimal synthetic routes for enantioselective synthesis of (S)-4-(fluoromethylene)-5-oxopyrrolidine-2-carboxylic acid?
The synthesis typically involves chiral starting materials or catalysts to ensure enantiopurity. For example, tert-butyl (S)-pyroglutamate derivatives can be functionalized via fluoromethylene insertion using fluorinating agents under controlled hydrogenation (4 bar H₂ with 10% Pd/C) to retain stereochemistry . Post-synthetic steps, such as TFA-mediated deprotection and Cs₂CO₃ neutralization, yield the final product with 65% efficiency . Key parameters include solvent selection (e.g., ethyl acetate/methanol mixtures) and reaction time (3 hours for hydrogenation) to minimize racemization.
Q. How can NMR and IR spectroscopy validate the structural integrity of this compound?
- ¹H-NMR : Expect signals for the fluoromethylene group (δ ~5.5–6.5 ppm as a doublet due to ¹⁹F coupling) and the pyrrolidine ring protons (δ ~2.5–4.0 ppm) .
- ¹³C-NMR : The ketone (C=O) appears at δ ~175 ppm, while the fluoromethylene carbon resonates at δ ~110–120 ppm (¹JCF ≈ 250 Hz) .
- IR : Strong absorption bands for C=O (1720–1750 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm lactam formation .
Advanced Research Questions
Q. What metabolic roles does this compound play in glutathione regulation and oxidative stress?
this compound is a cyclized derivative of L-glutamic acid, competing with glutathione synthesis. In influenza-infected MDCK cells, elevated levels correlate with reduced glutathione production, triggering oxidative stress . Methodologically, LC-MS metabolomics can quantify its accumulation alongside 9,10-epoxyoctadecanoic acid (a membrane stability marker) to assess metabolic disruption . Co-treatment with nitazoxanide (NTZ) reverses this effect, suggesting its utility in studying redox imbalance pathways .
Q. How do crystallographic techniques resolve discrepancies in polymorph characterization for cocrystal formulations?
In pharmaceutical applications (e.g., ertugliflozin cocrystals), X-ray diffraction (XRD) and differential scanning calorimetry (DSC) distinguish between amorphous and crystalline phases. For instance, the 1:1 cocrystal with (2S)-5-oxopyrrolidine-2-carboxylic acid exhibits a unique XRD pattern (2θ = 12.5°, 18.7°) and a sharp DSC endotherm at 191°C, confirming stoichiometric stability . Contradictions in polymorphism (e.g., hydrate vs. anhydrous forms) require dynamic vapor sorption (DVS) analysis to assess hygroscopicity-driven phase transitions .
Q. What analytical strategies address contradictory data in quantifying enantiomeric excess (EE) during synthesis?
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase resolves (S)- and (R)-enantiomers. Conflicting EE values may arise from fluoromethylene group lability; thus, low-temperature (−20°C) analysis minimizes decomposition . Cross-validation with polarimetry ([α]D²⁵ = +15° to +20° in methanol) ensures accuracy .
Q. How does fluoromethylene substitution impact the compound’s acidity and reactivity in biological systems?
The electron-withdrawing fluoromethylene group lowers the pKa of the carboxylic acid (estimated pKa ~2.8 vs. ~3.3 for non-fluorinated analogs), enhancing solubility in physiological buffers. This modification increases electrophilicity at the β-carbon, facilitating nucleophilic attack in metabolic cyclization reactions . Computational modeling (DFT at B3LYP/6-31G* level) predicts a 15% higher reactivity toward glutathione transferases compared to non-fluorinated derivatives .
Methodological Notes
- Synthesis Optimization : Prioritize Pd/C catalyst recycling to reduce costs .
- Metabolite Tracking : Use ¹⁹F-NMR for real-time monitoring in biological matrices, leveraging the fluorine atom’s high sensitivity .
- Data Contradictions : Apply multivariate analysis (e.g., PCA) to metabolomic datasets to distinguish artefactual peaks from biologically relevant signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
